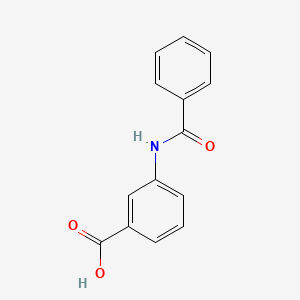

3-(Benzoylamino)benzoic acid

Overview

Description

3-(Benzoylamino)benzoic acid: is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzoic acid where a benzoylamino group is attached to the third position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

3-(Benzoylamino)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which catalyzes the methylation of benzoic acid . This interaction is crucial for the biosynthesis of volatile esters like methylbenzoate. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in antioxidant defense mechanisms, such as glutathione peroxidase and superoxide dismutase . These changes can lead to alterations in cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with BAMT results in the methylation of benzoic acid, producing methylbenzoate . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound can undergo degradation under certain conditions, which may affect its long-term efficacy and impact on cellular function . In vitro and in vivo studies have also indicated that prolonged exposure to this compound can lead to changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that at lower doses, this compound can enhance nutrient digestion and improve antioxidant capacity in young pigs . At higher doses, it may exhibit toxic or adverse effects, such as decreased feed intake and potential toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of phenolic compounds. It can be metabolized into various derivatives through enzymatic reactions, such as methylation and conjugation with glycine . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to have a log Kow value of 2.58, indicating its moderate hydrophobicity . This property affects its ability to cross cell membranes and its distribution within different cellular compartments. Additionally, its interaction with transporters can influence its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Studies have shown that it can be localized in the cytosol, where it interacts with cytosolic enzymes and other biomolecules . This localization is essential for its role in biochemical reactions and its impact on cellular processes. Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, further influencing its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzoylamino)benzoic acid typically involves the following steps:

Nitration of Benzoic Acid: Benzoic acid is nitrated to form 3-nitrobenzoic acid.

Reduction: The nitro group in 3-nitrobenzoic acid is reduced to form 3-aminobenzoic acid.

Acylation: 3-aminobenzoic acid is then acylated with benzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzoylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction can yield amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced compounds.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(Benzoylamino)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

- 2-(Benzoylamino)benzoic acid

- 4-(Benzoylamino)benzoic acid

- 2-(2-Benzoylamino)benzoylamino]benzoic acid

Uniqueness

3-(Benzoylamino)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different properties and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

3-(Benzoylamino)benzoic acid, a compound characterized by its unique substitution pattern on the benzene ring, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its biochemical properties, cellular effects, mechanisms of action, and applications in medicine and industry.

Structure and Composition

This compound has the molecular formula and is recognized for its structural features that influence its reactivity and biological interactions. The compound contains both an amine and a carboxylic acid functional group, allowing it to participate in various biochemical reactions .

The compound plays a significant role in biochemical interactions, particularly with enzymes. It has been shown to interact with S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT) , which catalyzes the methylation of benzoic acid. This interaction is crucial for understanding its metabolic pathways and potential therapeutic effects.

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activity against herpes simplex viruses (HSV-1 and HSV-2). One notable derivative, benzavir-2, demonstrated potency comparable to acyclovir against both HSV types and was effective against acyclovir-resistant isolates. This suggests a promising avenue for developing new antiviral agents targeting resistant strains .

Antimicrobial and Anti-inflammatory Effects

Studies have also explored the antimicrobial and anti-inflammatory properties of this compound. Preliminary findings suggest that the compound may inhibit bacterial growth and modulate inflammatory responses, making it a candidate for further investigation in treating infections and inflammatory diseases.

Cellular Effects

The compound influences cellular functions by modulating signaling pathways and gene expression. For instance, it has been shown to affect the expression of genes involved in antioxidant defense mechanisms, such as glutathione peroxidase and superoxide dismutase . This modulation can enhance cellular resilience against oxidative stress.

Molecular Interactions

At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, influencing various biochemical processes. The exact molecular targets depend on the context of its application .

Metabolic Pathways

The compound is involved in several metabolic pathways related to phenolic compounds' metabolism. It can undergo enzymatic reactions leading to various derivatives through processes such as methylation and conjugation with glycine.

Scientific Research

This compound is utilized in several research domains:

- Chemistry : As an intermediate in organic synthesis.

- Biology : Investigated for potential biological activities.

- Medicine : Explored for therapeutic applications.

- Industry : Used in producing dyes and pigments.

Case Studies

A significant study utilized a whole-cell viral replication reporter gene assay to identify 2-{[2-(benzoylamino)benzoyl]amino}-benzoic acid as a potent inhibitor of adenovirus replication. This highlights the potential of this compound in developing antiviral therapies for immunocompromised patients .

Properties

IUPAC Name |

3-benzamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)14(17)18/h1-9H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTOAZQBWHSIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292555 | |

| Record name | 3-(benzoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-54-2 | |

| Record name | 587-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(Benzoylamino)benzoic acid in the context of the provided research?

A1: The research paper [] describes the synthesis of various Distamycin analogues, aiming to explore their potential biological activity. this compound plays a crucial role as an intermediate in this process. It is reacted further to ultimately form 3-benzamido-N-(3((4-sulfamonylphenethyl) carbamoyl) phenyl)benzamide (R1), one of the target Distamycin analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.